molecular formula C20H18ClNO2S B11330610 N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11330610
M. Wt: 371.9 g/mol
InChI Key: QLWBDYGRHFMETR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methylphenyl group, a methoxy group, and a thiophen-2-ylmethyl group

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-14-9-10-15(12-18(14)21)22(13-16-6-5-11-25-16)20(23)17-7-3-4-8-19(17)24-2/h3-12H,13H2,1-2H3

InChI Key

QLWBDYGRHFMETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline, 2-methoxybenzoic acid, and thiophen-2-ylmethanol.

    Formation of Benzamide Core: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 3-chloro-4-methylaniline to form the benzamide core.

    Substitution Reaction: The thiophen-2-ylmethanol is then introduced to the benzamide core through a substitution reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-chloro-4-methylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar in structure but contains a nitro group instead of a methoxy group.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a benzamide core.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both a methoxy group and a thiophen-2-ylmethyl group, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

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